molecular formula C19H17N5O2 B2388285 3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034322-24-0

3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2388285
CAS No.: 2034322-24-0
M. Wt: 347.378
InChI Key: XHOCFLTWLMXTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a pyrazine ring

Properties

IUPAC Name

3-[1-(2-indol-1-ylacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c20-11-16-19(22-8-7-21-16)26-15-6-10-24(12-15)18(25)13-23-9-5-14-3-1-2-4-17(14)23/h1-5,7-9,15H,6,10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOCFLTWLMXTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CN3C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its combination of an indole moiety, a pyrrolidine ring, and a pyrazine ring. This unique structure may confer distinct biological activities and chemical properties that are not observed in simpler indole derivatives .

Biological Activity

3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound characterized by its unique structural features, including an indole moiety, a pyrrolidine ring, and a pyrazine ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N5O2C_{19}H_{17}N_{5}O_{2}, with a molecular weight of 347.4 g/mol. The compound's structure features several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₇N₅O₂
Molecular Weight347.4 g/mol
CAS Number2034322-24-0

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism, which may lead to significant pharmacological effects.

Potential Targets:

  • Serotonin Receptors : Involved in mood regulation and cognitive functions.
  • Cyclin-dependent Kinases (CDKs) : The compound has demonstrated CDK inhibition, leading to cell cycle arrest and apoptosis in cancer cell lines .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives based on indole and pyrrolidine have shown significant antiproliferative effects against various human tumor cell lines. The most active compounds in these studies acted as CDK inhibitors, causing cell cycle arrest at the G2/M phase and inducing apoptosis by preventing survivin phosphorylation .

Antiviral Activity

Research has indicated that compounds related to pyrazine and indole structures exhibit antiviral properties against several viruses. For example, certain indole derivatives have demonstrated efficacy against the hepatitis C virus (HCV), with some showing lower EC50 values compared to standard antiviral drugs like ribavirin .

Study 1: Indole Derivatives as CDK Inhibitors

A study published in PubMed investigated a series of indolyl derivatives that exhibited potent CDK inhibition. Among these, one compound showed significant growth reduction in malignant peritoneal mesothelioma cells, indicating that modifications to the indole structure can enhance biological activity .

Study 2: Antiviral Efficacy

Another study explored the antiviral efficacy of pyrazine derivatives against HCV. The results indicated that certain compounds had an EC50 value significantly lower than ribavirin, showcasing their potential as alternative therapeutic agents for viral infections .

Q & A

Q. What are the key challenges in synthesizing 3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, and how can they be methodologically addressed?

The synthesis involves multi-step reactions, including functional group protection/deprotection and coupling steps. Key challenges include optimizing reaction conditions (e.g., temperature, solvent polarity) to prevent side reactions and ensuring regioselectivity during the formation of the pyrrolidine-indole linkage. Purification often requires advanced techniques like preparative HPLC or column chromatography to isolate the target compound from by-products .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for confirmation?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) are critical for confirming connectivity and purity. Single-crystal X-ray diffraction (SCXRD) provides definitive structural validation, particularly for resolving stereochemistry in the pyrrolidine and indole moieties .

Q. What functional groups in this compound are most reactive, and how do they influence its chemical behavior?

The pyrazine-carbonitrile group and the indole-acetyl-pyrrolidine ether linkage are key reactive sites. The carbonitrile group participates in nucleophilic substitution, while the ether linkage may undergo hydrolysis under acidic/basic conditions. These groups dictate solubility, stability, and interaction with biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers) or impurities in synthesized batches. A systematic approach includes:

  • Comparative bioassays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, validated cell lines).
  • Structural revalidation : Use SCXRD to confirm batch-to-batch consistency .
  • Computational modeling : Compare docking scores with experimental IC₅₀ values to identify binding site discrepancies .

Q. What experimental design considerations are critical for studying this compound’s mechanism of action in enzyme inhibition?

  • Dose-response curves : Use a minimum of six concentration points to calculate accurate IC₅₀ values.
  • Control experiments : Include known inhibitors (positive controls) and solvent-only treatments (negative controls).
  • Enzyme kinetics : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) .

Q. How can structural modifications of the pyrrolidine-indole moiety enhance target selectivity while minimizing off-target effects?

  • Fragment-based drug design : Replace the acetyl group with bioisosteres (e.g., sulfonamides) to modulate hydrogen bonding.
  • Steric hindrance adjustments : Introduce bulky substituents on the pyrrolidine ring to restrict conformational flexibility and improve binding specificity .

Q. What methodologies are recommended for analyzing this compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to pH extremes (1–13), oxidative stress (H₂O₂), and UV light.
  • LC-MS/MS monitoring : Track degradation products and quantify half-life in simulated gastric/intestinal fluids .

Methodological Guidance for Data Interpretation

Q. How should researchers address low reproducibility in synthetic yields for this compound?

  • Parameter optimization : Use design of experiments (DoE) to systematically vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading.
  • In-line analytics : Implement real-time FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates .

Q. What strategies are effective for resolving overlapping spectral signals in NMR analysis?

  • 2D NMR techniques : HSQC and HMBC correlations can resolve signal overlap in the aromatic (indole) and aliphatic (pyrrolidine) regions.
  • Deuterated solvents : Use DMSO-d₆ to sharpen peaks and reduce solvent interference .

Advanced Structural and Functional Insights

Q. How does the compound’s conformational flexibility impact its pharmacological profile?

Molecular dynamics (MD) simulations reveal that the pyrrolidine ring adopts multiple chair and boat conformations, affecting binding pocket accessibility. Rigidifying the ring via methyl substituents at C3 reduces entropy penalties during target engagement .

Q. What computational tools are most reliable for predicting the compound’s ADMET properties?

  • SwissADME : Predicts solubility (LogS), blood-brain barrier permeability, and CYP450 interactions.
  • ProTox-II : Estimates toxicity endpoints (e.g., hepatotoxicity) based on structural fragments .

Addressing Data Gaps and Future Directions

Q. What in vivo models are appropriate for validating this compound’s therapeutic potential?

  • Rodent models : Use transgenic mice expressing humanized targets (e.g., kinase mutants) to assess efficacy and toxicity.
  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation via LC-MS/MS .

Q. How can researchers leverage crystallographic data to improve structure-activity relationship (SAR) studies?

Overlay SCXRD structures of ligand-target complexes to identify critical hydrogen bonds and hydrophobic interactions. Use this data to prioritize substituents for synthetic modification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.